molecular formula C8H4ClNO3 B1580710 4-Chloro-isatoic anhydride CAS No. 40928-13-0

4-Chloro-isatoic anhydride

Cat. No. B1580710
CAS RN: 40928-13-0
M. Wt: 197.57 g/mol
InChI Key: QRUPDIJQZCABTC-UHFFFAOYSA-N
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Patent
US05795984

Procedure details

According to the same manner as in Example 5, except that 171.6 g of water and 171.6 g of toluene were used in place of 78.9 g of water and 315.5 g of tetrahydrofuran, and that 4-chloroanthranilic acid was used in place of 4,5-dimethoxyanthranilic acid, 80.9 g of 7 -chloroisatoic anhydride (purity: 91 %) was obtained.
Name
Quantity
171.6 g
Type
reactant
Reaction Step One
Quantity
171.6 g
Type
reactant
Reaction Step Two
Name
Quantity
78.9 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
315.5 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH2:1].[C:2]1(C)C=CC=CC=1.[Cl:9][C:10]1[CH:11]=[C:12]([NH2:19])[C:13](=[CH:17][CH:18]=1)[C:14]([OH:16])=[O:15]>O1CCCC1>[CH:18]1[C:10]([Cl:9])=[CH:11][C:12]2[NH:19][C:2]([O:15][C:14](=[O:16])[C:13]=2[CH:17]=1)=[O:1]

Inputs

Step One
Name
Quantity
171.6 g
Type
reactant
Smiles
O
Step Two
Name
Quantity
171.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
78.9 g
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(C(=O)O)=CC1)N
Step Five
Name
Quantity
315.5 g
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC2=C(C=C1Cl)NC(=O)OC2=O
Measurements
Type Value Analysis
AMOUNT: MASS 80.9 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.